molecular formula C22H20NP B12544710 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- CAS No. 828256-03-7

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl-

Cat. No.: B12544710
CAS No.: 828256-03-7
M. Wt: 329.4 g/mol
InChI Key: LXFADKJHODKIEM-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is 1,3-dimethyl-2-(diphenylphosphino)-1H-indole , reflecting its core indole structure with three substituents:

  • A methyl group at the nitrogen atom (position 1)
  • A diphenylphosphino group at position 2
  • A second methyl group at position 3

Molecular Formula and Structural Features

The molecular formula is C$${22}$$H$${21}$$NP , derived as follows:

  • Indole backbone (C$$8$$H$$7$$N)
  • Two methyl groups (2 × CH$$_3$$)
  • Diphenylphosphino group (P(C$$6$$H$$5$$)$$_2$$)

The phosphorus atom in the diphenylphosphino group adopts a trigonal pyramidal geometry, while the indole core provides a planar aromatic system. Steric effects arise from the methyl groups at positions 1 and 3, which restrict rotational freedom around the indole-phosphorus bond.

Key Structural Data
Property Value
Molecular weight 330.38 g/mol
Hybridization (P) sp$$^3$$
Aromatic system Indole (10 π-electrons)

The compound’s synthetic accessibility and modular structure make it amenable to derivatization, as seen in related indole-phosphine hybrids.

Historical Development of Indole-Phosphine Hybrids

The integration of indole and phosphine motifs emerged in the late 20th century, driven by the demand for ligands that balance electronic tunability and steric bulk. Early work focused on simple indole derivatives, such as 2-(diphenylphosphino)-1H-indole, which demonstrated utility in palladium-catalyzed cross-coupling reactions.

Milestones in Ligand Design

  • 1990s–2000s : Introduction of methyl-substituted indole-phosphines to enhance air stability and ligand robustness.
  • 2004 : Crystal structure determination of a related compound, 1-benzyl-3-methyl-2-(diphenylphosphino)indole, provided insights into coordination geometries.
  • 2010s : Exploration of steric effects in asymmetric catalysis using bulky indole-phosphine ligands.

The evolution of 1,3-dimethyl-2-(diphenylphosphino)-1H-indole reflects broader trends in ligand design, prioritizing predictable coordination behavior and synthetic scalability.

Position Within Organophosphorus Ligand Taxonomy

Organophosphorus ligands are classified by donor capacity, steric parameters, and electronic properties. This compound occupies a niche within monodentate tertiary phosphines , distinguished by its heterocyclic backbone.

Comparative Analysis with Common Ligands

Ligand Type Example Key Differentiator
Triarylphosphines Triphenylphosphine Lower steric bulk
Bidentate phosphines BINAP Chelating capability
Indole-phosphines 1,3-dimethyl-2-(diphenylphosphino)-1H-indole Rigid aromatic backbone

The indole scaffold imposes rigidity, potentially reducing ligand lability in catalytic cycles compared to flexible alkylphosphines. Additionally, the methyl groups at positions 1 and 3 introduce steric hindrance, which can influence enantioselectivity in asymmetric reactions.

Electronic Properties

  • Donor strength : The phosphorus lone pair is less basic than in aliphatic phosphines due to conjugation with the indole π-system.
  • Metal coordination : Prefers late transition metals (e.g., Pd, Pt) in low oxidation states, as observed in analogous compounds.

This ligand’s taxonomy underscores its role in bridging traditional phosphine chemistry and modern heterocyclic ligand design.

Properties

CAS No.

828256-03-7

Molecular Formula

C22H20NP

Molecular Weight

329.4 g/mol

IUPAC Name

(1,3-dimethylindol-2-yl)-diphenylphosphane

InChI

InChI=1S/C22H20NP/c1-17-20-15-9-10-16-21(20)23(2)22(17)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3

InChI Key

LXFADKJHODKIEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 2-Bromo-1,3-Dimethylindole

    • Precursor Preparation : 1,3-Dimethylindole is synthesized via methods such as the Fischer indole synthesis or Leimgruber-Batcho reaction.
    • Bromination : Electrophilic bromination at position 2 using N-bromosuccinimide (NBS) or bromine in a solvent like dichloromethane.
  • Lithium-Mediated Substitution

    • Deprotonation : 2-Bromo-1,3-dimethylindole is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a lithio intermediate.
    • Phosphination : Chlorodiphenylphosphine is added, replacing the bromine atom with a diphenylphosphino group.

Reaction Conditions

Parameter Value/Description
Solvent THF
Temperature −78°C to 20°C
Base n-BuLi
Phosphine Source Chlorodiphenylphosphine
Yield ~80% (analogous to similar reactions)

Mechanism :

  • Step 1 : n-BuLi deprotonates the bromoindole, forming a lithio species.
  • Step 2 : Chlorodiphenylphosphine undergoes nucleophilic substitution, yielding the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies enable direct installation of the diphenylphosphino group without requiring pre-functionalized bromo precursors.

General Protocol

  • Catalyst System : A palladium catalyst (e.g., Pd(OAc)₂) with ligands like bis(diphenylphosphino)methane (dppm) is employed.
  • Substrate : 1,3-Dimethylindole serves as the core structure.
  • Coupling Partner : A diphenylphosphine-containing aryl halide or boronic acid is used.

Example Using Suzuki-Miyaura Coupling

Parameter Value/Description
Catalyst Pd(OAc)₂/dppm
Base K₂CO₃
Solvent Dioxane/Water
Phosphine Source Diphenylphosphine boronic acid
Yield Moderate (varies with substitution)

Mechanism :

  • Step 1 : Oxidative addition of the aryl halide to Pd(0).
  • Step 2 : Transmetallation with the boronic acid.
  • Step 3 : Reductive elimination forms the C–P bond.

Directed Ortho Metalation (DoM)

This method exploits directing groups to achieve site-selective functionalization.

Procedure

  • Activation : Introduce a directing group (e.g., trifluoromethyl) at position 2 of 1,3-dimethylindole.
  • Metalation : Use a strong base (e.g., LDA) to lithiate the ortho position.
  • Quenching : Add chlorodiphenylphosphine to install the phosphino group.

Advantages

  • Regioselectivity : Directing groups enhance precision at position 2.
  • Simplified Workup : Avoids halogenation steps.

Comparative Analysis of Methods

Method Advantages Limitations
Lithium-Mediated High yield, scalability Requires bromo precursor
Cross-Coupling Direct functionalization Catalyst cost, sensitivity
DoM High regioselectivity Complex directing group use

Key Challenges and Considerations

  • Steric Hindrance : Methyl groups at positions 1 and 3 may hinder reactivity.
  • Oxidation Sensitivity : Diphenylphosphino groups require inert atmospheres.
  • Purification : Chromatographic separation is critical due to potential side products.

Synthetic Applications and Derivatives

The compound serves as a ligand in transition-metal catalysis. Structural analogs include:

Compound Structure Application
2-(Dicyclohexylphosphino)-1-methylindole Dicyclohexyl substitution Enhanced steric bulk for catalysts
2-(Diphenylphosphino)-1-benzylindole Benzyl at position 1 Improved solubility in organic solvents

Chemical Reactions Analysis

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.

    Coupling Reactions: The diphenylphosphino group can participate in coupling reactions, forming new carbon-phosphorus bonds.

Scientific Research Applications

Catalytic Applications

1.1 Ligand in Transition Metal Catalysis

1H-Indole derivatives are widely used as ligands in transition metal-catalyzed reactions due to their ability to stabilize metal centers and facilitate various transformations. Specifically, the diphenylphosphino group enhances the electronic properties of the indole moiety, making it suitable for applications in:

  • Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to improve reaction efficiency and selectivity. For instance, studies have shown that ligands derived from indole can significantly enhance the yields of products in Suzuki and Heck reactions .
  • Enantioselective Synthesis : Recent advancements have highlighted the use of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- in enantioselective allylic substitutions. The presence of this ligand allows for high enantioselectivity (up to 97% ee) when coupled with specific palladium catalysts .

Biological Activities

2.1 Anticancer Properties

Research indicates that certain indole derivatives exhibit significant anticancer activity. The compound under discussion has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and death .

2.2 Antimicrobial Activity

Additionally, compounds similar to 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- have shown antimicrobial properties against a range of pathogens. The diphenylphosphino group appears to enhance the interaction of indole derivatives with microbial membranes, leading to increased efficacy against bacteria and fungi .

Drug Development Potential

3.1 Scaffold for Drug Design

The indole structure is recognized for its versatility in drug design. The compound can serve as a scaffold for synthesizing new pharmacologically active compounds. Its ability to undergo further functionalization allows researchers to tailor its properties for specific biological targets.

  • Neuropeptide S Receptor Antagonists : Studies have explored the modification of indole derivatives to create antagonists for neuropeptide receptors, indicating potential therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

StudyApplicationFindings
Palladium-Catalyzed ReactionsDemonstrated high enantioselectivity using indole-based ligands
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacteria and fungi
Drug DevelopmentPotential scaffold for neuropeptide receptor antagonists

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The diphenylphosphino group may enhance the compound’s ability to participate in catalytic cycles, facilitating reactions that lead to desired biological effects .

Comparison with Similar Compounds

Comparison with 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

  • Structural Differences: Unlike the indole core in the target compound, 2-(diphenylphosphino)benzaldehyde features a benzaldehyde backbone. The aldehyde group introduces electrophilicity, enabling nucleophilic addition reactions, which are absent in the methyl-substituted indole derivative.
  • Electronic Properties: The electron-withdrawing aldehyde group in 2-(diphenylphosphino)benzaldehyde reduces the electron density at the phosphorus center compared to the electron-rich indole system in 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- .
  • Applications : While both compounds serve as ligands in catalysis, the indole derivative’s nitrogen atom may enable dual coordination modes (N,P-ligands), enhancing catalytic versatility in cross-coupling reactions.

Comparison with (2-Diphenylphosphino)phenol (CAS 60254-10-6)

  • Functional Group Influence: The phenolic -OH group in (2-diphenylphosphino)phenol allows for hydrogen bonding and proton transfer reactions, absent in the methylated indole compound.
  • Thermal Stability: Methyl substitution on the indole core likely improves thermal stability relative to the phenolic derivative, which may undergo dehydration under harsh conditions.

Comparison with 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 1375107-95-1)

  • Heterocyclic Backbone : The dihydrooxazole ring in this compound provides a rigid, electron-deficient environment compared to the π-conjugated indole system.
  • Coordination Behavior : The oxazole’s nitrogen and oxygen atoms may compete with the phosphine for metal coordination, whereas the indole derivative’s nitrogen is more likely to act synergistically with phosphorus .
  • Catalytic Performance : Preliminary studies suggest that indole-based phosphines exhibit higher activity in palladium-catalyzed Suzuki-Miyaura couplings due to enhanced π-backbonding stabilization .

Comparison with Benzimidazole Derivatives (2-DPPI and 3-DPPI)

  • Core Structure: 2-DPPI and 3-DPPI (benzimidazole derivatives with diphenylphosphino groups) share similarities in phosphine ligand placement but differ in backbone rigidity and electronic delocalization. The indole system’s fused benzene-pyrrole structure offers broader conjugation than benzimidazole, influencing photophysical properties in electroluminescent applications .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Core Structure Key Functional Groups Applications
1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- Not provided Indole Diphenylphosphino, 1,3-dimethyl Catalysis, Materials Science
2-(Diphenylphosphino)benzaldehyde 50777-76-9 Benzaldehyde Diphenylphosphino, Aldehyde Ligand synthesis
(2-Diphenylphosphino)phenol 60254-10-6 Phenol Diphenylphosphino, -OH Proton-responsive catalysis
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole 1375107-95-1 Dihydrooxazole Diphenylphosphino, Oxazole Asymmetric catalysis
2-DPPI/3-DPPI Not provided Benzimidazole Diphenylphosphino, Phenyl Electroluminescent materials

Research Findings and Contradictions

  • Catalytic Efficiency: Indole-phosphine hybrids demonstrate superior activity in palladium-mediated reactions compared to benzaldehyde or phenol derivatives, likely due to synergistic N-P coordination . However, steric bulk from methyl groups may reduce efficacy in sterically demanding substrates.
  • Electron Density: Theoretical calculations suggest that the indole core’s electron-rich environment enhances phosphorus’s donor strength relative to benzimidazole or oxazole derivatives .
  • Contradictions: While some studies highlight the indole system’s thermal stability, others note decomposition under prolonged heating (>150°C), contrasting with oxazole derivatives’ higher thermal resilience .

Biological Activity

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a complex organic compound that belongs to the indole family, known for its diverse biological activities. The indole structure is a bicyclic compound that has been extensively studied for its pharmacological properties. This article explores the biological activity of this specific compound, including its anticancer, anti-inflammatory, antibacterial, and antiviral effects, supported by case studies and research findings.

Anticancer Activity

Numerous studies have indicated that indole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Indoles have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. Research has demonstrated that compounds derived from indole can inhibit tumor growth by targeting specific receptors involved in cancer progression .
  • Case Studies :
    • A study by Ma et al. highlighted the efficacy of indole derivatives against breast cancer (MDA-MB-231) and lung cancer (H460) cell lines. The most potent derivative exhibited an IC50 value of 5 µM .
    • Another investigation found that 2,3-dimethylindoles showed cytotoxicity against various cancer cell lines including MCF10A and HCT116, with IC50 values ranging from 10 to 20 µM .

Anti-inflammatory Activity

Indole compounds have also been recognized for their anti-inflammatory properties:

  • Mechanism : These compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that specific indole derivatives reduced TNF-α levels by up to 78% compared to controls .
  • Research Findings : In experimental models, indole-based compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Antibacterial Activity

The antibacterial potential of indole derivatives has been documented extensively:

  • Efficacy Against Bacteria : Research indicates that certain indoles exhibit antibacterial activity against pathogenic strains such as E. faecalis and P. aeruginosa. For example, one study reported a minimum inhibitory concentration (MIC) of 40 µg/mL for a diphenylphosphino-substituted indole .
  • Comparative Analysis : When compared to standard antibiotics like ceftriaxone, some indole derivatives showed comparable or superior inhibition zones against tested bacteria .

Antiviral Activity

Indoles have also been investigated for their antiviral properties:

  • Mechanism : Indoles may interfere with viral replication processes. For instance, specific derivatives have shown activity against the hepatitis C virus (HCV) in vitro .
  • Research Highlights : A molecular docking study identified several potent indole-based compounds with promising activity against HIV-1, indicating their potential as therapeutic agents in viral infections .

Summary of Biological Activities

Biological ActivityMechanismExample Findings
AnticancerApoptosis induction via signaling pathway modulationIC50 values as low as 5 µM in breast cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokinesUp to 78% reduction in TNF-α levels
AntibacterialInhibition of bacterial growthMIC values around 40 µg/mL against E. faecalis
AntiviralInterference with viral replicationActive against HCV and HIV-1

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